molecular formula C7H6FIO B1404841 (3-Fluoro-2-iodophenyl)methanol CAS No. 1261827-82-0

(3-Fluoro-2-iodophenyl)methanol

Cat. No. B1404841
M. Wt: 252.02 g/mol
InChI Key: ONXZKWFZKQVMIG-UHFFFAOYSA-N
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Description

(3-Fluoro-2-iodophenyl)methanol, or FIPM, is a synthetic organic compound with a wide range of potential applications in research and industry. FIPM is a versatile compound that can be used in a variety of different reactions, such as arylation, halogenation, and oxidation. It is also a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. FIPM is a relatively new compound, and its properties and applications are still being explored.

Scientific Research Applications

Synthesis and Chemical Applications

  • (3-Fluoro-2-iodophenyl)methanol is a compound involved in the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation. This method offers advantages like milder reaction conditions, higher yields, and better selectivity compared to traditional methods, making it valuable in organic synthesis (Sun, Sun, & Rao, 2014).

Biological and Medical Research

  • Methanol, including derivatives like (3-Fluoro-2-iodophenyl)methanol, plays a role in studying transmembrane proteins/peptides in biological and synthetic membranes. Its impact on lipid dynamics was observed through small angle neutron scattering, showing how it influences the structure-function relationship associated with bilayer composition, crucial for cell survival and protein reconstitution (Nguyen et al., 2019).

Environmental and Material Sciences

  • The oxidation of fluoroalkyl-substituted methanol derivatives, such as (3-Fluoro-2-iodophenyl)methanol, was investigated, showing the efficiency of newly developed oxidation methods. This has implications for environmental sciences and materials engineering, where oxidation reactions are fundamental (Tanaka, Ishihara, & Konno, 2012).

Analytical Chemistry

  • The interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes, similar in structure to (3-Fluoro-2-iodophenyl)methanol, has been studied using IR-UV double resonance spectroscopy. This research helps in understanding the hydrogen bonding behavior in such compounds, which is essential in analytical chemistry (Maity, Maity, & Patwari, 2011).

Physics and Physical Chemistry

  • In a study of refractive indices, 3-(4-Fluorophenyl)-1-phenylprop-2-EN-1-one, similar in structure to (3-Fluoro-2-iodophenyl)methanol, was synthesized and characterized. This research is important in the field of physical chemistry, particularly in understanding the interactions between molecules and light (Chavan & Gop, 2016).

Computational Chemistry

  • Theoretical studies using density functional theory have been conducted on similar compounds, like (RS)-(4-fluorophenyl) (pyridine-2yl) methanol. These studies help in understanding the active sites and molecular interactions in such compounds, which is crucial in computational chemistry and drug design (Trivedi, 2017).

properties

IUPAC Name

(3-fluoro-2-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXZKWFZKQVMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-2-iodophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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